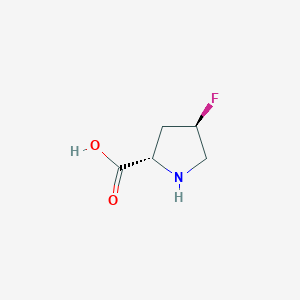

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid

概要

説明

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine-2-carboxylic acid

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid typically involves the fluorination of pyrrolidine-2-carboxylic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

化学反応の分析

Key Methods:

- Deoxyfluorination : Morpholinosulfur trifluoride (MOST) is used to convert (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives into the fluorinated product under anhydrous conditions .

- Mitsunobu Reaction : Intramolecular lactonization of (2S,4R)-N-Boc-4-hydroxy-L-proline ester derivatives facilitates hydroxyl group inversion, followed by fluorination .

| Reaction | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Deoxyfluorination | MOST, DCM, 0°C → RT | 64–86% | |

| Mitsunobu Lactonization | DIAD, PPh₃, THF | 70–82% |

Substitution and Functional Group Transformations

The fluorine atom at the 4-position and the carboxylic acid group enable diverse substitutions.

Nucleophilic Substitution

- Bromine Replacement : Bromine at the 4-position can be substituted with amines, thiols, or alkoxides under polar aprotic solvents like DMF.

- Fluorine Reactivity : Fluorine participates in SN2 reactions, particularly in peptide coupling or radiofluorination for PET tracer synthesis .

Carboxylic Acid Derivatives

- Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters .

- Amide Formation : Coupling with amines (e.g., via HATU/DIPEA) yields fluorinated peptidomimetics .

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | MeOH, H₂SO₄ | Methyl ester derivative |

| Amide Coupling | HATU, DIPEA, R-NH₂ | Proline-containing peptides |

Oxidation

- The pyrrolidine ring undergoes oxidation to form 5-oxo derivatives using KMnO₄ or CrO₃.

- Example : Oxidation of (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid yields β-campholinic acid derivatives.

Reduction

- LiAlH₄ reduces the carboxylic acid to the corresponding alcohol, enabling further functionalization .

Radiofluorination Protocol:

- Precursor Activation : (2S,4R)-N-Boc-4-tosyloxyproline reacts with [¹⁸F]fluoride in acetonitrile.

- Deprotection : Acidic hydrolysis (2 M HCl, 60°C) removes the Boc group .

| Step | Conditions | Radiochemical Yield (RCY) |

|---|---|---|

| Radiofluorination | K[¹⁸F]F/K₂CO₃, MeCN, 100°C, 15 min | 42% |

| Deprotection | 2 M HCl, 60°C, 10 min | 36–42% |

Stereochemical Stability

The (2S,4R) configuration remains intact under most conditions but may epimerize under strong acidic/basic environments. Computational docking studies confirm that fluorination enhances binding to biological targets like enzymes without altering stereochemistry .

Comparative Reactivity Table

科学的研究の応用

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis:

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is utilized as a building block in the synthesis of peptides. Its incorporation into peptide chains can enhance the stability and bioactivity of the resulting peptides. The fluorine atom can also influence the electronic properties of the peptide, potentially improving binding affinity to biological targets .

Drug Development

Pharmaceutical Applications:

The compound is instrumental in the design of novel pharmaceuticals, particularly those targeting neurological disorders. The presence of fluorine is known to enhance the bioavailability of drugs, making this compound a valuable scaffold for developing therapeutics aimed at improving patient outcomes in conditions like Alzheimer's disease and other cognitive disorders .

Cancer Imaging Tracers:

Recent studies have explored the use of this compound derivatives as potential radioligands for cancer imaging. For instance, tracers such as [68Ga]Ga-SB03045 have been developed using this compound as a pharmacophore for targeting fibroblast activation protein (FAP) in tumors. These compounds demonstrated promising tumor uptake and specificity in preclinical models, suggesting their utility in cancer diagnostics and therapy .

Bioconjugation

Targeted Drug Delivery Systems:

The ability of this compound to facilitate bioconjugation makes it essential for developing targeted drug delivery systems. By attaching biomolecules to surfaces or other molecules, researchers can create more effective therapeutic agents that deliver drugs directly to specific cells or tissues .

Research in Organic Chemistry

Synthetic Methodologies:

In organic synthesis, this compound serves as a versatile intermediate for exploring new reaction pathways and developing innovative synthetic methodologies. Its unique properties allow chemists to investigate various reaction conditions and mechanisms .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Peptide Synthesis | Used as a building block to enhance peptide stability and activity. |

| Drug Development | Key scaffold for designing drugs targeting neurological disorders; improves bioavailability. |

| Cancer Imaging Tracers | Derivatives used as radioligands for PET imaging; show promising tumor uptake and specificity. |

| Bioconjugation | Facilitates targeted drug delivery by attaching biomolecules effectively. |

| Research in Organic Chemistry | Serves as an intermediate for exploring new synthetic methodologies. |

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Peptide Synthesis Efficiency: Research indicates that incorporating this compound into peptide sequences significantly enhances yields during solid-phase synthesis due to its favorable steric and electronic properties .

- FAP-Targeted Radioligands: In a study evaluating [68Ga]Ga-SB03045, it was found that this compound exhibited a tumor uptake comparable to established imaging agents while showing lower background retention in normal tissues, marking it as a promising candidate for cancer diagnostics .

- Dipeptidyl Peptidase IV Inhibitors: The compound has been identified as an important intermediate in synthesizing Dipeptidyl Peptidase IV inhibitors, which are crucial for diabetes treatment .

These findings underscore the multifaceted applications of this compound across various domains of scientific research and pharmaceutical development.

作用機序

The mechanism of action of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity, leading to altered biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

類似化合物との比較

Similar Compounds

Pyrrolidine-2-carboxylic acid: The non-fluorinated parent compound.

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid: A hydroxylated derivative with different reactivity and applications.

(2S,4R)-4-chloropyrrolidine-2-carboxylic acid: A chlorinated analogue with distinct chemical properties.

Uniqueness

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated or differently substituted analogues.

生物活性

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, including its biochemical properties, mechanisms of action, and research findings.

Overview of the Compound

This compound is structurally related to proline, with a fluorine atom replacing a hydrogen atom at the 4-position of the pyrrolidine ring. This modification enhances its chemical stability and alters its interaction with biological molecules, making it a valuable tool in various scientific fields.

Chemical Structure and Stability

The molecular formula of this compound is C₅H₈FNO₂, with a molecular weight of 133.12 g/mol. The presence of fluorine often imparts unique biochemical properties to compounds, such as increased lipophilicity and altered hydrogen bonding capabilities. These characteristics can influence the compound's behavior in biological systems, including its transport and distribution within cells .

Cellular Effects

Fluorinated compounds like this compound are known to modulate protein function and influence cellular processes. They can interact with various biomolecules, potentially affecting enzyme activity and gene expression. Research indicates that this compound may be incorporated into peptides and proteins, thereby influencing their conformation and stability .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Incorporation into Peptides : The compound can be integrated into peptide chains during synthesis, altering the physical and chemical properties of the resulting peptides. This incorporation can modify enzymatic activity and receptor interactions.

- Enzyme Interaction : It has been shown to influence various metabolic pathways by interacting with enzymes and cofactors, potentially altering metabolic flux and metabolite levels .

Applications in Drug Development

- Potential Drug Candidate : Research indicates that this compound may serve as a scaffold for developing new drugs targeting specific diseases. Its ability to modify protein interactions makes it a candidate for designing enzyme inhibitors and receptor modulators .

- Studies on Biological Activity : In vitro studies have demonstrated that this compound can influence physiological activities such as muscle recovery during exercise and hormonal secretion related to stress responses .

- Cancer Research : Recent studies have explored its role in cancer treatment by assessing its binding affinity to PD-L1, a protein involved in immune regulation. Compounds based on this compound have shown promising results in inhibiting PD-L1 interactions, suggesting potential applications in immunotherapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈FNO₂ |

| Molecular Weight | 133.12 g/mol |

| CAS Number | 2507-61-1 |

| Biological Activity | Modulation of protein function |

| Stability | High; resistant to metabolic degradation |

Case Studies

- PD-L1 Inhibitory Activity : A study found that derivatives of this compound exhibited significant inhibitory potency against PD-L1 (IC50 values around 3 nM), highlighting their potential as therapeutic agents in cancer treatment .

- Enzymatic Studies : Another investigation demonstrated that the compound could be effectively utilized in enzymatic resolution processes for synthesizing optically pure compounds with high enantiomeric excesses (over 99%) using specific esterases .

特性

IUPAC Name |

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWHMENIDGOELV-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313977 | |

| Record name | (4R)-4-Fluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2507-61-1, 21156-44-5 | |

| Record name | (4R)-4-Fluoro-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2507-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Fluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 21156-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。